7-Aminoquinoline-4-carboxylic acid
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Overview
Description
7-Aminoquinoline-4-carboxylic acid is a derivative of quinoline, an important nitrogen-containing heterocyclic aromatic compound. Quinolines have garnered significant attention due to their broad range of biological activities and applications in medicinal, synthetic organic, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoline-4-carboxylic acid typically involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Other methods include the use of nano zinc oxide as a catalyst under solvent-free conditions and ionic liquids under ultrasound at room temperature .
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Aminoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities .
Scientific Research Applications
7-Aminoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Aminoquinoline-4-carboxylic acid involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit heme polymerase activity, leading to the accumulation of toxic free heme in parasites such as Plasmodium falciparum . This disrupts membrane function and ultimately kills the parasite. The compound also interacts with other molecular pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities to 7-Aminoquinoline-4-carboxylic acid.
Quinoline-4-carboxylic acid: A closely related compound with different functional groups.
Uniqueness: this compound is unique due to its specific amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and drug development .
Properties
IUPAC Name |
7-aminoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXVIMAMNCKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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